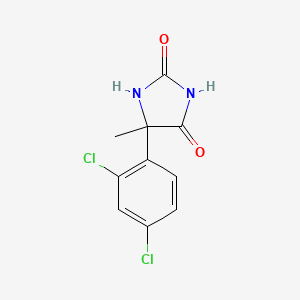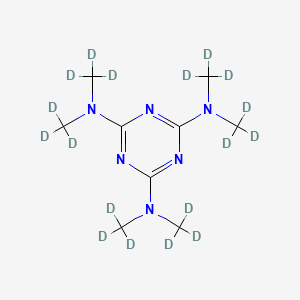
2,2'-ジフルオロベンゾフェノン
概要
説明
Bis(2-fluorophenyl)methanone is a useful research compound. Its molecular formula is C13H8F2O and its molecular weight is 218.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2'-Difluorobenzophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality bis(2-fluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about bis(2-fluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品研究
2,2'-ジフルオロベンゾフェノンは、さまざまな医薬品化合物の合成における重要な中間体として役立ちます。分子にフッ素原子を導入する能力は、フッ素が医薬品の生物活性を大幅に変える可能性があるため、特に重要です。 たとえば、フッ素の導入により、薬物の代謝安定性を高めることができ、薬物が体内でより長く活性状態を維持できるようになります .
材料科学
材料科学では、2,2'-ジフルオロベンゾフェノンは高度なポリマーの開発に使用されます。その構造的剛性とフッ素含有量は、これらの材料の耐熱性と耐薬品性に貢献します。 これは、航空宇宙や自動車業界など、極限環境で使用される高性能プラスチックを作成するための優れた候補になります .
有機合成
この化合物は、特に複雑な有機分子の構築において、有機合成におけるビルディングブロックとして使用されます。 2つの反応性フルオロフェニル基を持つその二官能性は、合成化学において不可欠な複雑な分子構造の形成を可能にします .
分析化学
2,2'-ジフルオロベンゾフェノンは、逆相高速液体クロマトグラフィー(HPLC)を使用して分析できます。このアプリケーションは、研究および産業環境における品質管理と純度評価において不可欠です。 この方法は、アセトニトリル、水、および酸を含む移動相を使用し、化合物の独自の物理化学的特性に基づいて分離します .
オプトエレクトロニクス
2,2'-ジフルオロベンゾフェノンは、その電子特性により、オプトエレクトロニクスデバイスでの使用が検討されています。有機発光ダイオード(OLED)の電子受容層として、または光起電デバイスの成分として機能できます。 フッ素原子は、材料の電子特性を調整し、パフォーマンスを向上させる役割を果たします .
生体医用画像
生体医用画像では、2,2'-ジフルオロベンゾフェノンなどのフッ素化化合物は、造影剤としての可能性が調査されています。 フッ素含有量は、^19F核磁気共鳴画像法(MRI)などの技術に役立ち、フッ素の明確なシグナルにより、より鮮明な画像を提供できます .
農薬開発
農薬へのフッ素の導入は、その効力と環境安定性を向上させる可能性があります。 2,2'-ジフルオロベンゾフェノンは、新規農薬や除草剤の合成における使用が研究されており、フッ素原子は、化合物の分解に対する耐性を向上させ、その効力を高めることができます .
化学センシング
最後に、2,2'-ジフルオロベンゾフェノンは、化学センサーの開発の候補です。 フッ素原子は特定の分析物と相互作用し、センサーの電子特性を変更し、さまざまな化学物質または生物物質を高い感度で検出できます .
Safety and Hazards
2,2’-Difluorobenzophenone may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life and harmful to aquatic life with long-lasting effects .
Relevant Papers A paper titled “Influence of isomerism of difluorobenzophenone on the synthesis and properties of poly (arylene ether ketones)” discusses the influence of isomerism of difluorobenzophenone on the efficiency of polycondensation and the properties of homo- and copoly (arylene ether ketones) .
特性
IUPAC Name |
bis(2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDHXHLGYBJDRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187787 | |
| Record name | 2,2'-Difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342-23-4 | |
| Record name | Bis(2-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Difluorobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-difluorobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,2'-Difluorobenzophenone particularly useful in the synthesis of substituted 9(10H)-acridinones?
A1: 2,2'-Difluorobenzophenone serves as a valuable precursor in the synthesis of substituted 9(10H)-acridinones due to the presence of fluorine atoms at the 2,2' positions. These fluorine atoms act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The research highlights that incorporating electron-withdrawing groups, such as nitro groups, further activates the aromatic rings, making them even more susceptible to SNAr reactions []. This strategic placement of fluorine atoms and the introduction of activating groups enable the construction of the desired 9(10H)-acridinone framework through sequential SNAr reactions, as outlined in the research paper [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














